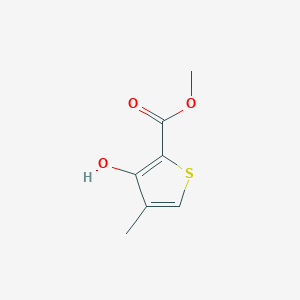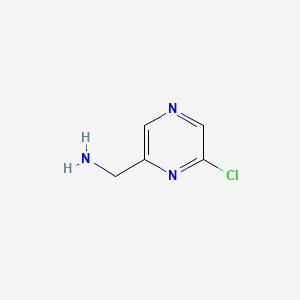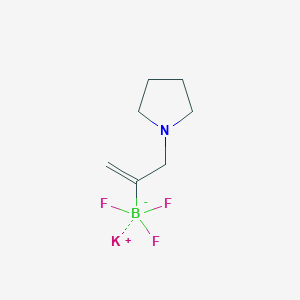
三氟硼酸(3-(吡咯烷-1-基)丙-1-烯-2-基)钾
描述
Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate is a useful research compound. Its molecular formula is C7H12BF3KN and its molecular weight is 217.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物开发
吡咯烷环是该化合物的一个组成部分,在药物化学中被广泛用于开发治疗人类疾病的化合物。 由于sp3杂化,其饱和性质允许对药效基团空间进行有效探索,这有助于分子的立体化学并增加三维覆盖范围 。该化合物可用于设计具有靶标选择性的新型生物活性化合物。
代谢紊乱治疗
吡咯烷的衍生物,例如三氟硼酸(3-(吡咯烷-1-基)丙-1-烯-2-基)钾,已显示出在治疗代谢紊乱方面的潜力。 它们可以作为非选择性α-肾上腺素受体拮抗剂,这可能有助于降低血浆中升高的葡萄糖和甘油三酯水平 。
神经学研究
该化合物是电压门控钾离子通道Kv1.4的强效和选择性抑制剂。 Kv1.4在神经元中表达,其抑制对于研究神经元兴奋性和潜在治疗神经系统疾病至关重要 。
癌症研究
抑制特定钾离子通道的能力也使该化合物在癌症研究中具有重要意义。 Kv1.4通道在各种癌组织中表达,其调节会影响癌细胞增殖和存活 。
农业化学
吲哚衍生物可以使用基于吡咯烷的化合物合成,在植物生长和发育中起着重要作用。 它们可以用于生产植物激素如吲哚-3-乙酸,这对于植物细胞伸长和分裂至关重要 。
作用机制
Target of Action
The primary target of Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate is the voltage-gated potassium channel Kv1.4 . This channel is expressed in neurons, cancer tissues, and other cells .
Mode of Action
Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate: acts as a potent and selective inhibitor of the Kv1.4 channel . By inhibiting this channel, it affects the flow of potassium ions, which can alter the electrical activity of the cells .
Biochemical Pathways
The inhibition of the Kv1.4 channel by Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate affects the electrical signaling pathways in neurons and other cells where this channel is expressed
Result of Action
The inhibition of the Kv1.4 channel by Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate can alter the electrical activity of the cells, potentially affecting various cellular processes
Action Environment
The action, efficacy, and stability of Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . .
生化分析
Biochemical Properties
Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate plays a crucial role in biochemical reactions, particularly as a potent and selective inhibitor of the voltage-gated potassium channel Kv1.4 . This channel is expressed in neurons, cancer tissues, and other cells. By inhibiting Kv1.4, Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate can modulate neuronal activity and potentially influence cancer cell behavior .
Cellular Effects
Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting the voltage-gated potassium channel Kv1.4, which plays a role in cell signaling pathways, gene expression, and cellular metabolism . This inhibition can lead to changes in neuronal activity and potentially impact cancer cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate involves its binding to the voltage-gated potassium channel Kv1.4. By binding to this channel, the compound inhibits its activity, leading to changes in ion flow and cellular excitability . This inhibition can prevent neuronal death and modulate cancer cell behavior by altering cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere conditions at temperatures between 2-8°C . Long-term exposure to the compound in in vitro or in vivo studies may lead to sustained inhibition of the Kv1.4 channel and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate vary with different dosages in animal models. At lower doses, the compound effectively inhibits the Kv1.4 channel without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on neuronal and cancer cell viability . It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of the Kv1.4 channel can affect metabolic flux and metabolite levels within cells
Transport and Distribution
Within cells and tissues, Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of Potassium (3-(pyrrolidin-1-YL)prop-1-EN-2-YL)trifluoroborate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s ability to inhibit the Kv1.4 channel and modulate cellular processes.
属性
IUPAC Name |
potassium;trifluoro(3-pyrrolidin-1-ylprop-1-en-2-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BF3N.K/c1-7(8(9,10)11)6-12-4-2-3-5-12;/h1-6H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIQPNBROVDJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN1CCCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357559-48-8 | |
| Record name | Borate(1-), trifluoro[1-(1-pyrrolidinylmethyl)ethenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357559-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



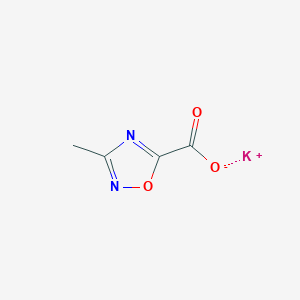
![6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B1455496.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1455497.png)
![4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide](/img/structure/B1455498.png)
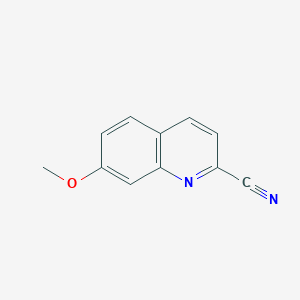
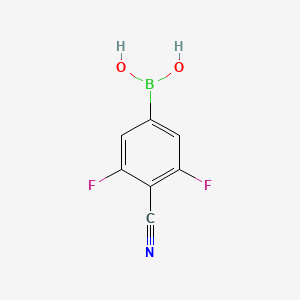
![[1-(2-Chlorophenyl)cyclopropyl]methanol](/img/structure/B1455504.png)
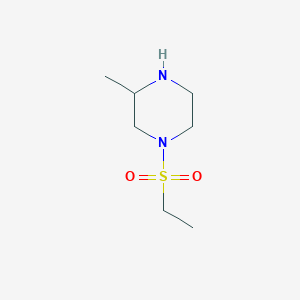
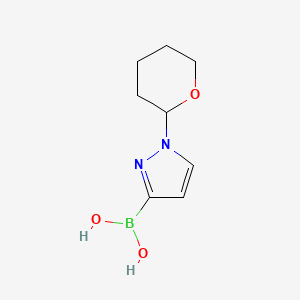
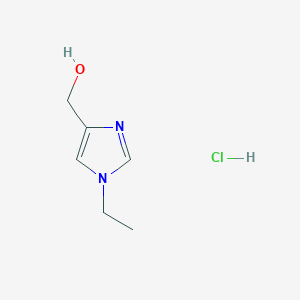
![2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1455513.png)
